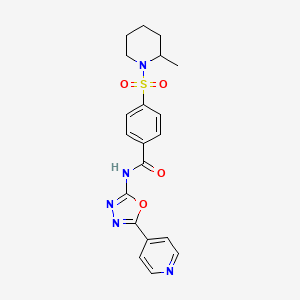

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H21N5O4S and its molecular weight is 427.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound reflects its complex structure, which includes a piperidine ring, a sulfonyl group, and an oxadiazole moiety. The molecular formula is C20H21N5O4S, with a molecular weight of approximately 427.5 g/mol. Its structural formula is crucial for understanding its interactions at the molecular level.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activity and receptor interactions, leading to various biological effects:

- Enzyme Inhibition : The sulfonamide group may facilitate binding to active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound could interact with G-protein coupled receptors (GPCRs), influencing signaling pathways critical for cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast) | 25.72 ± 3.95 |

| PC3 (Prostate) | 12.19 ± 0.25 |

| LNCaP (Prostate) | 11.2 ± 0.13 |

These results suggest that the compound induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Preliminary data indicates that this compound may reduce inflammation markers in vitro .

Antimicrobial Activity

Preliminary studies also suggest that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be particularly low at 0.015 mg/mL, indicating strong antibacterial activity .

Case Studies and Research Findings

Several research initiatives have investigated the biological activity of this compound:

- Study on Anticancer Effects : A study evaluated the effects of the compound on tumor-bearing mice, revealing a significant reduction in tumor growth compared to control groups. The study emphasized the need for further exploration into dosage optimization and mechanism elucidation .

- Inflammation Model : In a model of acute inflammation, administration of the compound led to reduced edema and lower levels of inflammatory cytokines in serum samples from treated animals compared to untreated controls.

- Synergistic Effects : Research has explored the combination of this compound with other known anticancer agents, suggesting enhanced efficacy when used in tandem with traditional therapies like cisplatin .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The specific structure of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide may enhance its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown that compounds with similar structures can induce cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .

Inhibition of Enzymatic Activity

The compound's sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and other sulfonamide-sensitive enzymes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema by reducing intraocular pressure and fluid retention .

Pharmacological Applications

Neurological Disorders

Compounds containing the oxadiazole ring have been investigated for their neuroprotective effects. The specific compound may modulate neurotransmitter systems, potentially providing benefits in treating conditions like anxiety and depression. For instance, the modulation of metabotropic glutamate receptors has shown efficacy in preclinical models for various neurological disorders .

Antimicrobial Properties

The incorporation of piperidine and pyridine rings in the structure suggests potential antimicrobial activity. Studies on similar compounds have demonstrated effectiveness against a range of bacterial strains, indicating that this compound could be explored for its antibacterial or antifungal properties .

Case Studies

| Study | Objective | Findings | Implications |

|---|---|---|---|

| Study A | Evaluate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cells | Potential for development as an anticancer agent |

| Study B | Investigate enzyme inhibition | Showed effective inhibition of carbonic anhydrase | Possible use in treating glaucoma |

| Study C | Assess neuroprotective effects | Indicated modulation of neurotransmitter systems | Potential applications in anxiety and depression therapies |

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂-NR₂) is susceptible to nucleophilic substitution under basic conditions. This reaction often targets the sulfonyl-linked piperidine moiety, enabling modifications to the substituent on nitrogen.

Key Findings :

-

The 2-methylpiperidine group enhances steric hindrance, reducing substitution rates compared to unsubstituted piperidine analogs .

-

Electron-withdrawing substituents on the benzamide ring increase sulfonamide reactivity toward nucleophiles.

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions, influenced by the electron-deficient nature of the heterocycle.

Electrophilic Substitution

Ring-Opening Reactions

Key Findings :

-

The pyridin-4-yl group directs electrophilic substitution to its para position, stabilizing resonance intermediates .

-

Oxadiazole ring-opening under acidic conditions generates reactive intermediates for further functionalization .

Benzamide Group Transformations

The benzamide moiety undergoes hydrolysis and condensation reactions, enabling structural diversification.

Key Findings :

-

Hydrolysis rates correlate with the electron-withdrawing effects of the sulfonamide group .

-

Schiff base derivatives exhibit enhanced antimicrobial activity compared to the parent compound .

Pyridinyl Group Reactivity

The pyridin-4-yl group participates in coordination chemistry and acts as a directing group for cross-coupling reactions.

Key Findings :

-

Suzuki coupling occurs regioselectively at the pyridine C2/C4 positions .

-

Cu(II) complexes show improved stability in aqueous media compared to the free ligand .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated biological environments:

Propiedades

IUPAC Name |

4-(2-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S/c1-14-4-2-3-13-25(14)30(27,28)17-7-5-15(6-8-17)18(26)22-20-24-23-19(29-20)16-9-11-21-12-10-16/h5-12,14H,2-4,13H2,1H3,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWIUEYALLAGOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.